![molecular formula C44H32N2O2 B2846092 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde CAS No. 1042941-53-6](/img/structure/B2846092.png)

2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

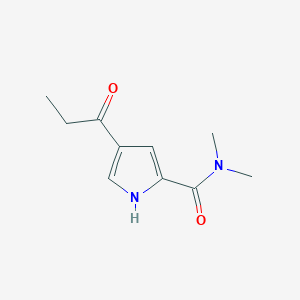

The molecular structure of 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 64 bonds. There are 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 aldehydes (aromatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 468.54516 g/mol and its chemical formula of C32H24N2O2 .Wissenschaftliche Forschungsanwendungen

Steric Encumbrance in Phosphorus Centers

Research has explored the use of sterically encumbered systems for synthesizing compounds with low-coordinate phosphorus centers. These studies aim at creating materials with unique phosphorus bridging units, potentially applicable in materials science and catalysis (Shah et al., 2000).

Aromatic Polyamides from Phenylated Aromatic Diamines

A study on the synthesis and characterization of aromatic polyamides derived from new phenylated aromatic diamines has shown that these polymers exhibit high thermal stability and potential for applications in high-performance materials (Sakaguchi & Harris, 1992).

Electrochromic and Redox-active Polymers

The development of electrochromic and redox-active polymers based on triarylamine end-capped, dicarboxamides indicates potential applications in smart windows and displays. These materials change color upon oxidation, providing a basis for developing responsive optical materials (Hsiao & Han, 2017).

Atom-economical Synthesis of Functional Polymers

Innovative routes for the atom-economical synthesis of functional polymers have been developed, leading to materials with high thermal stability and interesting optical properties. Such polymers could find applications in electronics and photonics (Gao et al., 2013).

Novel Hexacyclic Binuclear Tin Complexes

Research into hexacyclic bimetallic tin compounds derived from specific organic compounds has contributed to the understanding of metal-organic frameworks and coordination chemistry, potentially useful in catalysis and materials science (Jiménez‐Pérez et al., 2000).

Indium-Catalyzed Polycoupling for Macromolecules

The synthesis of well-defined macromolecules through indium-catalyzed polycoupling demonstrates a method for creating polymers with specific structures and properties. Such techniques are vital for advancing polymer science and engineering applications (Chan et al., 2013).

Eigenschaften

IUPAC Name |

2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N2O2/c47-31-35-30-44(34-23-27-42(28-24-34)46(39-17-9-3-10-18-39)40-19-11-4-12-20-40)36(32-48)29-43(35)33-21-25-41(26-22-33)45(37-13-5-1-6-14-37)38-15-7-2-8-16-38/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSFMFPIJSMIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)

![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)

![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)